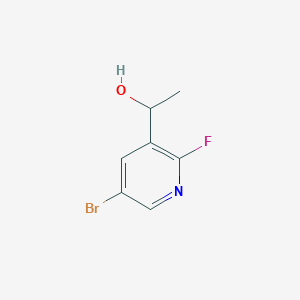

1-(5-Bromo-2-fluoropyridin-3-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromo-2-fluoropyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCXWHCEIGTHSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=CC(=C1)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654893 | |

| Record name | 1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111637-73-0 | |

| Record name | 1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 5 Bromo 2 Fluoropyridin 3 Yl Ethanol

Precursor Synthesis and Building Block Strategies

The foundation for the synthesis of the target molecule lies in the efficient preparation of appropriately substituted pyridine (B92270) building blocks. The strategic placement of halogen atoms on the pyridine ring dictates the subsequent functionalization steps.

5-Bromo-2-fluoropyridine (B45044) is a key precursor, and its synthesis can be achieved through several routes. One common method involves the diazotization of 2-amino-5-bromopyridine (B118841) followed by a fluorination reaction, such as the Balz-Schiemann reaction. Alternatively, halogen exchange reactions, where a more reactive halogen is replaced by fluoride (B91410), can be employed. The synthesis of various di-halogenated pyridines is crucial as the differential reactivity of the halogens can be exploited for selective functionalization. For instance, in 5-bromo-2-fluoropyridine, the fluorine atom activates the C2 position for nucleophilic aromatic substitution, while the bromine atom at the C5 position is amenable to metal-catalyzed cross-coupling reactions or the formation of organometallic reagents. ossila.com

Another approach to synthesizing fluoropyridine compounds involves the diazotization of an aminopyridine precursor in the presence of a fluoride source. For example, 2-amino-5-bromopyridine can be treated with sodium nitrite (B80452) in anhydrous hydrogen fluoride to yield 5-bromo-2-fluoropyridine. google.com The synthesis of related halopyridines, such as 2-bromo-5-fluoropyridine, can be achieved by the diazotization of 2-bromo-5-aminopyridine. guidechem.com These precursor syntheses are critical for providing the necessary building blocks for more complex targets.

| Precursor | Starting Material | Key Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| 5-Bromo-2-fluoropyridine | 2-Amino-5-bromopyridine | NaNO₂, HBF₄ | Balz-Schiemann reaction | General Knowledge |

| 5-Bromo-2-fluoropyridine | 2-Amino-5-bromopyridine | NaNO₂, aHF | Diazotization/Fluorination | google.com |

| 2-Bromo-5-fluoropyridine | 2-Bromo-5-aminopyridine | NaNO₂, HCl | Diazotization | guidechem.com |

| 2-Bromo-5-chloro-3-fluoropyridine | 2-Amino-3-fluoro-5-chloropyridine | HBr, Br₂, NaNO₂ | Sandmeyer-type reaction | chemicalbook.com |

With the 5-bromo-2-fluoropyridine scaffold in hand, the next critical step is the introduction of the 1-hydroxyethyl group at the C3 position. A common and effective strategy involves a Grignard reaction. The bromine atom at the C5 position is first converted into a Grignard reagent by treatment with magnesium metal. This organometallic intermediate can then react with an appropriate electrophile.

A plausible route involves the initial formylation or acetylation of the pyridine ring at the C3 position to introduce a carbonyl group, which can then be reduced to the desired alcohol. However, a more direct approach is the reaction of a 3-pyridyl Grignard reagent with an aldehyde. For the synthesis of 1-(5-bromo-2-fluoropyridin-3-yl)ethanol, a metal-halogen exchange at the C3 position would be required, followed by reaction with acetaldehyde (B116499). Alternatively, if 3-bromo-5-bromo-2-fluoropyridine were available, selective metal-halogen exchange at the 3-position could be achieved, followed by reaction with acetaldehyde.

A more practical approach involves the synthesis of 5-bromo-2-fluoronicotinaldehyde as a key intermediate. This aldehyde can be prepared through various methods, such as the oxidation of the corresponding methanol (B129727) or the formylation of a suitable organometallic precursor. Once the aldehyde is obtained, the introduction of the methyl group to form the secondary alcohol is readily achieved through the addition of a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li). The subsequent workup of this reaction yields the target compound, this compound.

Established Synthetic Routes to this compound

The synthesis of this compound is typically achieved through a convergent approach that combines the precursor synthesis with the strategic introduction of the ethanol (B145695) moiety.

A primary pathway for the synthesis of this compound involves a Grignard reaction with a suitable aldehyde precursor. The mechanism of the Grignard reaction involves the nucleophilic attack of the carbanionic carbon of the organomagnesium halide on the electrophilic carbonyl carbon of the aldehyde. This forms a magnesium alkoxide intermediate, which is then protonated during aqueous workup to yield the final alcohol.

An alternative and widely used method is the reduction of the corresponding ketone, 1-(5-bromo-2-fluoropyridin-3-yl)ethanone (B1518810). This ketone precursor can be synthesized via several methods, including the reaction of an organometallic reagent derived from 5-bromo-2-fluoropyridine with an acetylating agent. The reduction of the ketone to the secondary alcohol can be accomplished using a variety of reducing agents.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and ease of handling. The mechanism of hydride reduction involves the transfer of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon, followed by protonation of the resulting alkoxide.

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For the Grignard reaction approach, key parameters to control include the quality of the magnesium, the choice of solvent (typically anhydrous ethers like diethyl ether or tetrahydrofuran), and the reaction temperature. The formation of the Grignard reagent is often initiated by gentle heating, and the subsequent reaction with the aldehyde is typically carried out at low temperatures to minimize side reactions.

In the case of the ketone reduction, the reaction conditions can also be fine-tuned. The choice of solvent, temperature, and the stoichiometry of the reducing agent all play a role in the efficiency of the reaction. For sodium borohydride reductions, alcoholic solvents such as methanol or ethanol are commonly used. The reaction is often performed at room temperature or below.

| Reaction Step | Parameter | Typical Conditions | Considerations for Optimization |

|---|---|---|---|

| Grignard Reaction | Solvent | Anhydrous Diethyl Ether or THF | Solvent polarity and coordinating ability can affect reagent stability and reactivity. |

| Temperature | 0 °C to reflux | Lower temperatures can improve selectivity and reduce side reactions. | |

| Reagents | Mg, CH₃CHO | Purity of magnesium and aldehyde is critical for good yields. | |

| Ketone Reduction | Reducing Agent | NaBH₄, LiAlH₄ | Choice depends on desired reactivity and functional group tolerance. |

| Solvent | Methanol, Ethanol, THF | Protic solvents can participate in the reaction; aprotic solvents may be needed for stronger reducing agents. | |

| Temperature | 0 °C to room temperature | Controlling the temperature can prevent over-reduction or side reactions. |

Asymmetric Synthesis of Enantiomerically Pure this compound

Since this compound is a chiral molecule, the synthesis of its enantiomerically pure forms is of significant interest, particularly for pharmaceutical applications. This can be achieved through several asymmetric synthesis strategies.

One common approach is the enzymatic kinetic resolution of the racemic alcohol. Lipases are frequently used for this purpose, catalyzing the enantioselective acylation of one enantiomer, leaving the other enantiomer as the unreacted alcohol. For example, Candida antarctica lipase (B570770) B (CALB) is a highly effective enzyme for the resolution of various pyridyl ethanols via acetylation with an acyl donor like vinyl acetate. acs.org This method can provide both the acetylated product and the remaining alcohol with high enantiomeric excess.

Another powerful method for obtaining enantiomerically pure pyridyl alcohols is the asymmetric reduction of the corresponding ketone precursor. This can be accomplished using chiral reducing agents or through catalytic asymmetric transfer hydrogenation. Asymmetric transfer hydrogenation typically employs a transition metal catalyst, such as ruthenium or rhodium, with a chiral ligand. The hydrogen source is often isopropanol (B130326) or formic acid. This method can provide direct access to a specific enantiomer of the alcohol with high enantioselectivity. rsc.orgrsc.org

Furthermore, the development of chiral catalysts for the enantioselective addition of organometallic reagents to aldehydes represents another avenue for the asymmetric synthesis of chiral pyridyl alcohols. researchgate.netnih.govresearchgate.net This approach would involve the use of a chiral ligand to control the stereochemical outcome of the addition of a methyl group to 5-bromo-2-fluoronicotinaldehyde.

Chiral Auxiliaries and Catalytic Asymmetric Methods

The synthesis of chiral alcohols such as this compound can be approached through well-established asymmetric methodologies. These methods are designed to control the stereochemical outcome of a reaction, leading to a preponderance of one enantiomer over the other. Two prominent strategies in this regard are the use of chiral auxiliaries and catalytic asymmetric methods.

Catalytic asymmetric methods , on the other hand, employ a chiral catalyst in sub-stoichiometric amounts to generate a large quantity of a chiral product. This approach is often more atom-economical and efficient than the use of chiral auxiliaries. A common strategy for the synthesis of chiral alcohols is the asymmetric reduction of a prochiral ketone. In the case of this compound, this would involve the asymmetric reduction of the corresponding ketone, 1-(5-bromo-2-fluoropyridin-3-yl)ethanone.

A widely used class of catalysts for such transformations are chiral oxazaborolidines, often employed in the Corey-Bakshi-Shibata (CBS) reduction. These catalysts, derived from chiral amino alcohols, can effectively reduce prochiral ketones with high enantioselectivity in the presence of a borane (B79455) source.

| Catalyst System | Reactant | Product | Key Features |

| Chiral Oxazaborolidine (CBS) / Borane | 1-(5-bromo-2-fluoropyridin-3-yl)ethanone | (R)- or (S)-1-(5-Bromo-2-fluoropyridin-3-yl)ethanol | Catalytic, high enantioselectivity, predictable stereochemistry |

Diastereoselective and Enantioselective Approaches

Both diastereoselective and enantioselective approaches are fundamental to the synthesis of single-enantiomer compounds.

Diastereoselective synthesis involves the formation of diastereomers in unequal amounts. This is often achieved by using a substrate that already contains a stereocenter (which could be part of a chiral auxiliary) to influence the creation of a new stereocenter. The interaction between the existing and developing stereocenters leads to a lower energy transition state for the formation of one diastereomer over the other.

Enantioselective synthesis , as discussed previously, focuses on the preferential formation of one enantiomer over its mirror image. Asymmetric catalysis is a prime example of an enantioselective approach.

For the synthesis of this compound, an enantioselective approach is most direct, as the target molecule contains a single stereocenter. The asymmetric reduction of 1-(5-bromo-2-fluoropyridin-3-yl)ethanone is a classic example of an enantioselective transformation.

Novel and Convergent Synthetic Strategies for this compound

The development of novel and efficient synthetic routes is a continuous endeavor in organic chemistry, driven by the need for more sustainable, cost-effective, and scalable processes.

Development of Efficient and Scalable Routes

An efficient and scalable synthesis is crucial for the practical application of a compound, particularly in the pharmaceutical industry. Key considerations for developing such routes include:

Using readily available and inexpensive starting materials: This directly impacts the cost of the final product.

Avoiding hazardous reagents and reaction conditions: Safety and environmental considerations are paramount.

Ease of purification: The ability to easily purify the product at each step and in the final stage is critical for scalability.

For this compound, a scalable route would likely hinge on an efficient method for the asymmetric reduction of the precursor ketone. Catalytic methods are inherently more scalable than stoichiometric approaches.

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create efficient and highly selective synthetic routes. Enzymes are biocatalysts that can operate under mild reaction conditions (typically in aqueous media at or near room temperature and neutral pH) and often exhibit exquisite chemo-, regio-, and stereoselectivity.

A highly relevant chemoenzymatic approach for the synthesis of chiral this compound would be the use of an alcohol dehydrogenase (ADH) for the asymmetric reduction of 1-(5-bromo-2-fluoropyridin-3-yl)ethanone. ADHs are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. By employing a suitable ADH and a cofactor regeneration system, the prochiral ketone can be reduced to the corresponding chiral alcohol with high enantiomeric excess. For instance, alcohol dehydrogenase from Lactobacillus kefir has been successfully used for the synthesis of other chiral α-fluorinated secondary alcohols. researchgate.netnih.gov

This chemoenzymatic strategy offers several advantages:

High Enantioselectivity: Enzymes can often provide enantiomeric excesses greater than 99%.

Mild Reaction Conditions: This reduces the risk of side reactions and the need for protecting groups.

Environmental Sustainability: Biocatalysis is a key component of green chemistry.

| Enzymatic System | Substrate | Product | Advantages |

| Alcohol Dehydrogenase (e.g., from Lactobacillus kefir) | 1-(5-bromo-2-fluoropyridin-3-yl)ethanone | (R)- or (S)-1-(5-Bromo-2-fluoropyridin-3-yl)ethanol | High enantioselectivity, mild conditions, environmentally friendly |

The development of such a chemoenzymatic route would represent a significant advancement in the efficient and sustainable synthesis of this compound.

Chemical Transformations and Derivatization Strategies for 1 5 Bromo 2 Fluoropyridin 3 Yl Ethanol

Reactivity Profiling of Halogen Substituents in 1-(5-Bromo-2-fluoropyridin-3-yl)ethanol

The differential reactivity of the bromine and fluorine substituents on the pyridine (B92270) ring is a key feature of this compound, enabling selective functionalization at either position. The fluorine atom at the C2 position is susceptible to nucleophilic aromatic substitution, while the bromine atom at the C5 position is amenable to various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution at the Fluorine Position

The fluorine atom at the C2 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the pyridine nitrogen. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, providing a direct route to 2-substituted pyridine derivatives. The general mechanism involves the attack of a nucleophile at the carbon bearing the fluorine, forming a Meisenheimer-like intermediate, followed by the expulsion of the fluoride leaving group to restore aromaticity.

Common nucleophiles employed in this reaction include amines, alkoxides, and thiolates. For instance, the reaction with primary or secondary amines can lead to the formation of 2-aminopyridine (B139424) derivatives, which are important scaffolds in medicinal chemistry.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Activated Fluoropyridines

| Nucleophile | Product | Typical Conditions | Reference |

| Primary/Secondary Amine | 2-Aminopyridine derivative | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMSO, DMF), Heat | nih.gov |

| Alkoxide | 2-Alkoxypyridine derivative | Base (e.g., NaH), Solvent (e.g., THF, Dioxane) | google.com |

| Thiolate | 2-Thioetherpyridine derivative | Base (e.g., NaH), Solvent (e.g., THF, DMF) | General SNAr |

Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki-Miyaura, C-N coupling)

The bromine atom at the C5 position of this compound is well-suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. st-andrews.ac.ukmdpi.com This methodology allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C5 position. The catalytic cycle generally involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. st-andrews.ac.uk

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

| Arylboronic acid | Pd(PPh3)4, Pd(dppf)Cl2 | K2CO3, K3PO4 | Dioxane/H2O, Toluene | 5-Aryl-2-fluoropyridine derivative |

| Heteroarylboronic acid | Pd(OAc)2/Ligand | Na2CO3, Cs2CO3 | DME, Ethanol (B145695)/H2O | 5-Heteroaryl-2-fluoropyridine derivative |

| Alkylboronic acid | PdCl2(dppf) | K3PO4 | THF, Toluene | 5-Alkyl-2-fluoropyridine derivative |

Note: This table provides a general overview of conditions used for Suzuki-Miyaura reactions on similar bromopyridine substrates. mdpi.comnih.govresearchgate.net

C-N Coupling (Buchwald-Hartwig Amination): This reaction enables the formation of a carbon-nitrogen bond by coupling the bromopyridine with an amine in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base. nih.gov This provides access to 5-aminopyridine derivatives. The choice of ligand is often crucial for achieving high yields and tolerating a wide range of functional groups.

Functional Group Interconversions of the Ethanol Moiety

The secondary alcohol functionality at the C3 position offers another site for chemical modification, allowing for the synthesis of a variety of derivatives through oxidation, esterification, and etherification reactions.

Oxidation Reactions to Carbonyl Derivatives

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-(5-bromo-2-fluoropyridin-3-yl)ethanone (B1518810). A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other sensitive functional groups in the molecule.

Commonly used reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent), manganese dioxide (for benzylic and allylic alcohols), and Swern or Dess-Martin periodinane oxidations for milder conditions. organic-chemistry.org

Table 3: Selected Reagents for the Oxidation of Secondary Alcohols

| Reagent | Conditions | Product |

| Pyridinium Chlorochromate (PCC) | CH2Cl2, room temperature | Ketone |

| Dess-Martin Periodinane (DMP) | CH2Cl2, room temperature | Ketone |

| Manganese Dioxide (MnO2) | CH2Cl2 or Acetone, reflux | Ketone |

| Potassium Persulfate | Catalytic nitroxide, terminal oxidant | Ketone thieme-connect.com |

Note: This table presents general oxidizing agents for secondary alcohols. Specific application to this compound would require experimental optimization.

Esterification and Etherification Reactions

The hydroxyl group of the ethanol moiety can readily undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. These reactions are typically catalyzed by an acid or a base. For example, reaction with an acyl chloride in the presence of a base like pyridine can provide the ester derivative.

Etherification can be achieved through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then reacts with an alkyl halide to form the corresponding ether.

Synthesis of Advanced Pyridine-based Analogues and Conjugates

The strategic functionalization of this compound through the reactions described above provides access to a wide range of advanced pyridine-based analogues and conjugates. By combining these transformations in a sequential manner, molecules with tailored properties can be synthesized. For example, a Suzuki-Miyaura coupling at the bromine position, followed by a nucleophilic substitution at the fluorine position, and finally an oxidation of the ethanol moiety would lead to a highly substituted and functionalized pyridine core. Such derivatives are of significant interest in the fields of medicinal chemistry and materials science. For instance, substituted pyridine scaffolds are found in numerous kinase inhibitors and other biologically active compounds. researchgate.net

Insufficient Information Found to Generate Article on the Chemical Transformations of this compound

Despite a comprehensive search of scientific literature and patent databases, specific and detailed information regarding the chemical transformations and derivatization strategies for the compound this compound is not available in the public domain. Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article based on the provided outline.

The performed searches aimed to uncover research findings related to the exploration of diversification pathways and the preparation of multi-functionalized derivatives of this compound. However, no scholarly articles or patents detailing such transformations for this specific molecule could be identified.

While general principles of organic chemistry suggest potential reactivity at the bromine and fluorine substituents on the pyridine ring, as well as at the secondary alcohol, no concrete examples or experimental data for this particular compound have been published. The creation of an article with detailed research findings, data tables, and specific examples of chemical transformations would require access to proprietary research data or yet-to-be-published studies.

Therefore, in the absence of the necessary factual information, the generation of the requested article cannot be fulfilled at this time.

Applications of 1 5 Bromo 2 Fluoropyridin 3 Yl Ethanol As a Molecular Scaffold in Organic Synthesis

Utilization as a Building Block in Complex Molecule Synthesis

The strategic placement of distinct functional groups makes 1-(5-bromo-2-fluoropyridin-3-yl)ethanol an ideal starting material for the synthesis of complex molecular architectures. Chemists can exploit the differential reactivity of the bromo, fluoro, and ethanol (B145695) moieties to build intricate structures through controlled, stepwise reactions.

The pyridine (B92270) ring is a fundamental heterocyclic motif in numerous agrochemicals and pharmaceuticals. nih.gov The subject compound serves as an excellent precursor for multi-substituted pyridine derivatives due to its distinct reactive centers. The bromine atom at the C-5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions. These methods are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino substituents. For instance, the Suzuki cross-coupling of similar bromo-pyridine compounds with various arylboronic acids has been shown to proceed efficiently, demonstrating the utility of the bromo group as a synthetic handle. mdpi.com

Simultaneously, the fluorine atom at the C-2 position, activated by the ring nitrogen, is susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This allows for the displacement of fluoride (B91410) by a range of nucleophiles, including alkoxides, thiolates, and amines, to introduce further diversity. The ethanol side chain can also be chemically modified; for example, it can be oxidized to a ketone or acetyl group, or it can undergo esterification or etherification to attach other molecular fragments. This multi-faceted reactivity enables the synthesis of a vast library of substituted pyridines from a single starting material.

Table 1: Potential Synthetic Transformations of this compound This table is interactive. Click on the headers to sort.

| Functional Group | Reaction Type | Reagents/Conditions | Potential New Functional Group |

|---|---|---|---|

| 5-Bromo | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl, Heteroaryl |

| 5-Bromo | Buchwald-Hartwig | Amine, Pd catalyst, Base | Substituted Amino |

| 5-Bromo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl |

| 2-Fluoro | Nucleophilic Aromatic Substitution (SNAr) | Alcohols, Amines, Thiols (with base) | Alkoxy, Amino, Thioether |

| 3-Ethanol | Oxidation | PCC, DMP, or Swern conditions | Acetyl (Ketone) |

| 3-Ethanol | Etherification | Alkyl halide, NaH | Ether |

| 3-Ethanol | Esterification | Acyl chloride, Pyridine | Ester |

While no specific syntheses of natural product analogs directly employing this compound are prominently documented, its structural motifs are highly relevant to the field. The substituted pyridine core is a common feature in many biologically active natural products. This compound can serve as a key fragment for the synthesis of analogs of such molecules. By utilizing the versatile reaction handles described previously, the scaffold can be incorporated into larger, more complex structures that mimic the core of a natural product but introduce novel substitutions. This approach is central to medicinal chemistry for exploring structure-activity relationships (SAR) and developing new therapeutic agents with improved properties.

Role in the Synthesis of Advanced Materials Precursors

The unique electronic properties and synthetic accessibility of fluorinated pyridine derivatives position them as valuable components in the development of advanced organic materials. The reactivity of this compound makes it a suitable precursor for monomers and intermediates used in materials science.

Pyridine-containing compounds are widely used in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). The electron-deficient nature of the pyridine ring makes it a good electron-transporting moiety. Furthermore, bipyridine and terpyridine structures, which can be synthesized from bromopyridine precursors via cross-coupling reactions, are classic ligands for forming highly luminescent metal complexes (e.g., with Iridium or Ruthenium) used as phosphorescent emitters in OLEDs. This compound could be elaborated into such ligands, with the fluoro and ethanol groups providing additional sites for modification to fine-tune the resulting material's electronic properties, solubility, and film-forming characteristics.

The presence of the bromo group allows this compound to function as a monomer in the synthesis of conjugated polymers. Through step-growth polymerization methods like Suzuki or Stille polycondensation, it can be incorporated into polymer backbones. The resulting poly(pyridine)s are of interest for applications in sensors, organic photovoltaics, and other electronic devices. The ethanol side chain offers a way to enhance the solubility and processability of the resulting polymer or to serve as an attachment point for further post-polymerization modification, enabling the creation of complex functional materials.

Design and Synthesis of Pyridine-Based Scaffolds for Chemical Biology Research

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, as it is a core component of numerous approved drugs and biologically active molecules. researchgate.netmdpi.com This makes this compound an exceptionally valuable starting point for generating libraries of novel compounds for chemical biology and drug discovery.

The ability to selectively functionalize the three different sites on the molecule—the C-5 position via cross-coupling, the C-2 position via nucleophilic substitution, and the ethanol side chain via standard alcohol reactions—allows for a combinatorial approach to synthesis. Researchers can systematically vary the substituents at each position to create a large and diverse library of related compounds. These libraries can then be screened against biological targets such as enzymes (e.g., kinases) or receptors to identify new probes for studying biological processes or new hit compounds for therapeutic development. nih.govijnrd.org

Table 2: Exemplar Library Generation from the Scaffold for Chemical Biology This table is interactive. Click on the headers to sort.

| Scaffold Position | Reaction Type | Example Substituent Introduced | Potential Biological Interaction |

|---|---|---|---|

| C-5 (from Bromo) | Suzuki Coupling | Phenyl, Thiophene | Aromatic/hydrophobic interactions |

| C-5 (from Bromo) | Buchwald-Hartwig | Morpholine, Piperazine | Hydrogen bond accepting, solubility |

| C-2 (from Fluoro) | SNAr | Methoxy, Ethoxy | Hydrogen bond accepting, polarity modulation |

| C-2 (from Fluoro) | SNAr | (S)-alpha-methylbenzylamine | Chiral interactions, specific binding |

| C-3 (from Ethanol) | Etherification | Polyethylene glycol (PEG) chain | Improved pharmacokinetics, solubility |

| C-3 (from Ethanol) | Esterification | Amino acid moiety | Pro-drug design, targeted delivery |

Scaffold Derivatization for Probe Development

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The design of effective probes often requires a modular scaffold that can be readily modified to incorporate reporter tags (e.g., fluorophores, biotin) and reactive groups for target engagement, while allowing for optimization of potency and selectivity. The this compound scaffold offers several strategic advantages for the development of such probes.

The bromine atom at the 5-position of the pyridine ring is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkynyl groups. These modifications can be used to systematically explore the structure-activity relationships (SAR) of a potential probe and to append linker moieties for the attachment of reporter tags.

The secondary alcohol provides another handle for derivatization. It can be oxidized to a ketone, esterified, or etherified to introduce further diversity. For instance, etherification with a linker-containing group can position a reporter tag at a specific vector away from the core scaffold, which can be crucial for minimizing steric hindrance and maintaining target binding affinity.

The fluorine atom at the 2-position, while generally less reactive towards nucleophilic aromatic substitution compared to other halogens, can influence the electronic properties of the pyridine ring and can be a site for late-stage functionalization under specific conditions. It also offers a potential site for introducing fluorine-based reporter groups for NMR-based screening and imaging techniques.

While specific examples of chemical probes derived directly from this compound are not extensively documented in publicly available research, the chemical functionalities inherent to this scaffold make it a highly promising starting point for such endeavors. The strategic combination of cross-coupling reactions at the bromine position and modifications of the ethanol side chain would allow for the systematic construction of sophisticated chemical probes for biological investigation.

Table 1: Potential Derivatization Reactions for Probe Synthesis

| Functional Group | Position | Potential Reactions | Purpose in Probe Development |

|---|---|---|---|

| Bromo | 5 | Suzuki, Stille, Sonogashira, Buchwald-Hartwig | Introduction of diversity elements, attachment of linkers and reporter tags. |

| Fluoro | 2 | Nucleophilic Aromatic Substitution (under harsh conditions) | Late-stage functionalization, introduction of 19F NMR labels. |

Library Synthesis for Chemical Space Exploration

The exploration of chemical space is a cornerstone of modern drug discovery and chemical biology. The synthesis of diverse and well-characterized compound libraries is essential for identifying novel bioactive molecules. The this compound scaffold is an excellent candidate for the construction of such libraries due to its multiple points of diversification.

Combinatorial chemistry and parallel synthesis techniques can be effectively employed to generate a large number of derivatives from this single scaffold. A common strategy would involve a divergent synthetic approach. For example, the bromine atom can be subjected to a variety of cross-coupling reactions with a diverse set of boronic acids or organostannanes. The resulting library of substituted pyridines can then be further diversified by reacting the ethanol side chain with a collection of carboxylic acids (to form esters) or alkyl halides (to form ethers).

This multi-dimensional approach to library synthesis allows for a thorough exploration of the chemical space around the core this compound scaffold. The properties of the resulting compounds, such as molecular weight, lipophilicity, and hydrogen bonding potential, can be systematically varied by the choice of building blocks used in the derivatization steps.

High-throughput screening of such libraries against various biological targets can lead to the identification of hit compounds with desired activities. The modular nature of the synthesis also facilitates the rapid optimization of these hits by allowing for the synthesis of focused libraries around the initial active compounds.

While specific large-scale library synthesis efforts starting from this compound are not prominently featured in the scientific literature, the principles of combinatorial chemistry strongly support its suitability for such applications. The commercial availability of a wide range of coupling partners and reagents makes the construction of diverse libraries based on this scaffold a feasible and attractive strategy for chemical space exploration.

Table 2: Exemplar Library Synthesis Scheme

| Step | Reaction | Reagents | Products |

|---|---|---|---|

| 1 | Suzuki Coupling | Array of boronic acids, Pd catalyst, base | Library of 5-aryl/heteroaryl-2-fluoropyridin-3-ylethanol derivatives |

| 2 | Esterification | Array of carboxylic acids, coupling agent | Library of ester derivatives with diversity at the 5-position and the ethanol side chain |

| or |

Advanced Analytical Methodologies for Research on 1 5 Bromo 2 Fluoropyridin 3 Yl Ethanol

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide a detailed fingerprint of the compound's structural and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 1-(5-Bromo-2-fluoropyridin-3-yl)ethanol, ¹H NMR would reveal the number of distinct protons, their neighboring environments through spin-spin coupling, and their relative quantities via integration. The aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region (typically 7.0-9.0 ppm) due to the ring's deshielding effects. The fluorine and bromine substituents, along with the ethanol (B145695) group, will influence the precise chemical shifts of the remaining ring protons. The protons of the ethanol side chain—the methine (CH) and the methyl (CH₃)—would exhibit characteristic quartet and doublet patterns, respectively, due to coupling with each other. The hydroxyl (OH) proton would likely appear as a broad singlet, the position of which can be concentration and solvent dependent.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegative nitrogen and halogen substituents. The carbons directly bonded to fluorine and bromine would show significant shifts, and the C-F coupling would be observable. The signals for the two carbons of the ethanol side chain would appear in the more upfield, aliphatic region of the spectrum.

Predicted NMR Data for this compound

The following table presents hypothetical, predicted NMR data based on established principles of spectroscopy. Actual experimental values may vary.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~8.35 | d | ~2.5 | 1H | H-6 (Pyridine) |

| ~7.90 | dd | ~2.5, ~1.5 | 1H | H-4 (Pyridine) |

| ~5.10 | q | ~6.5 | 1H | CH(OH)CH₃ |

| ~2.50 | br s | - | 1H | OH |

¹³C NMR (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~160 (d, ¹JCF ≈ 240 Hz) | C-2 (Pyridine) |

| ~148 | C-6 (Pyridine) |

| ~142 | C-4 (Pyridine) |

| ~135 | C-3 (Pyridine) |

| ~118 | C-5 (Pyridine) |

| ~65 | CH(OH)CH₃ |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with extremely high precision, allowing for the confident determination of its elemental formula.

For this compound, HRMS would be used to confirm the molecular formula, C₇H₇BrFNO. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺, which would show two signals of nearly equal intensity separated by two mass units (e.g., m/z 219 and 221), characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Furthermore, analysis of the fragmentation patterns provides valuable structural information. Under ionization, the molecule breaks apart in a predictable manner. Common fragmentation pathways for this compound would likely include the loss of a methyl radical (•CH₃) from the ethanol side chain, loss of a water molecule (H₂O) from the alcohol, and cleavage of the C-C bond of the side chain to lose an acetaldehyde (B116499) moiety (CH₃CHO).

Predicted Mass Spectrometry Fragmentation Data

This table outlines plausible mass-to-charge ratios (m/z) for the molecular ion and key fragments. The presence of bromine isotopes (⁷⁹Br/⁸¹Br) will result in doublet peaks for bromine-containing fragments.

| m/z (for ⁷⁹Br/⁸¹Br) | Relative Abundance | Proposed Fragment Identity |

| 218.97 / 220.97 | High | [M]⁺, Molecular Ion |

| 203.95 / 205.95 | Medium | [M - CH₃]⁺ |

| 200.96 / 202.96 | Low | [M - H₂O]⁺ |

| 175.95 / 177.95 | High | [M - CH₃CHO]⁺ |

| 174.94 / 176.94 | Medium | [C₅H₂BrFN]⁺ |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are characteristic of specific bonds and functional groups, providing a molecular fingerprint.

For this compound, IR spectroscopy would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. Aliphatic C-H stretching from the ethanol side chain would appear just below 3000 cm⁻¹, while aromatic C-H stretching from the pyridine ring would be seen just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring typically occur in the 1400-1600 cm⁻¹ region. Other key signals would include the C-O stretching of the alcohol (~1050-1150 cm⁻¹), the C-F stretch (~1200-1300 cm⁻¹), and the C-Br stretch (typically below 700 cm⁻¹).

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations often produce strong, sharp signals, making it an excellent tool for analyzing the heterocyclic core. Symmetrical vibrations that are weak in the IR spectrum are often strong in the Raman spectrum, aiding in a more complete vibrational assignment.

Predicted Vibrational Spectroscopy Data

This table lists expected vibrational frequencies for the key functional groups of the target compound.

| Wavenumber (cm⁻¹) | Spectroscopy Method | Assignment |

| 3500-3200 (broad) | IR | O-H stretch (alcohol) |

| 3100-3000 | IR, Raman | Aromatic C-H stretch |

| 2990-2850 | IR, Raman | Aliphatic C-H stretch |

| 1600-1400 | IR, Raman | Pyridine ring C=C, C=N stretches |

| 1300-1200 | IR | C-F stretch |

| 1150-1050 | IR | C-O stretch (secondary alcohol) |

| < 700 | IR, Raman | C-Br stretch |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts. They are also the primary methods for determining the purity of a sample and for performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile or thermally sensitive organic compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be most suitable, where a nonpolar stationary phase is used with a polar mobile phase.

The purity of a synthesized batch can be determined by injecting a solution of the compound and monitoring the eluent with a UV detector, set to a wavelength where the pyridine ring strongly absorbs (e.g., ~260-270 nm). The purity is typically calculated from the relative peak area of the main component compared to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be constructed using certified reference standards.

Proposed HPLC Method Parameters

This table details a standard set of conditions for the analysis of this compound by RP-HPLC.

| Parameter | Value / Description |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 265 nm |

| Column Temperature | 30 °C |

| Expected Retention Time | ~7.5 min |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself may have limited volatility due to its hydroxyl group and higher molecular weight, GC is highly valuable for monitoring the consumption of more volatile starting materials or the formation of volatile byproducts during its synthesis. For instance, it could be used to detect unreacted bromofluoropyridine precursors.

For analysis, the sample would be injected into a heated port, where it is vaporized and swept by a carrier gas (e.g., helium) onto a capillary column. The components are separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

Proposed GC Method Parameters for Volatile Impurity Analysis

This table provides typical GC conditions for analyzing volatile species related to the synthesis of the target compound.

| Parameter | Value / Description |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) or MS Transfer Line at 280 °C |

| Oven Program | 50 °C (hold 2 min), ramp at 15 °C/min to 250 °C (hold 5 min) |

| Injection | 1 µL, Split ratio 50:1 |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is crucial for chiral compounds, as different enantiomers can exhibit distinct pharmacological activities. acs.org High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating and quantifying the enantiomers of this compound. mdpi.com The separation mechanism relies on the differential diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase.

In a typical application, a racemic mixture of this compound would be injected into an HPLC system equipped with a polysaccharide-based chiral column, such as one coated with cellulose (B213188) or amylose (B160209) derivatives. nih.gov The choice of mobile phase, often a mixture of alkanes like n-hexane and an alcohol modifier such as isopropanol (B130326), is optimized to achieve baseline separation of the (R)- and (S)-enantiomers. researchgate.net Detection is commonly performed using a UV detector set at a wavelength where the pyridine chromophore absorbs significantly.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The formula used is:

ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] × 100

Detailed research findings from such an analysis would be presented in a data table, summarizing the chromatographic conditions and the resulting separation parameters. Although specific experimental data for this compound is not publicly available, a representative dataset is illustrated below.

Table 1: Illustrative Chiral HPLC Data for Enantiomeric Separation

| Parameter | Value |

|---|---|

| Chromatographic Conditions | |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 265 nm |

| Retention Times | |

| (R)-enantiomer | 8.5 min |

| (S)-enantiomer | 10.2 min |

| Results | |

| Resolution (Rₛ) | > 2.0 |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state. For a chiral compound, crystallographic analysis of a single enantiomer can also establish its absolute configuration.

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. While crystallographic data for this specific compound are not publicly documented, analysis of similar substituted pyridine derivatives provides a basis for expected findings. nih.govrsc.org

Key data obtained from an X-ray crystallographic study would include the crystal system, space group, and unit cell dimensions, as summarized in the hypothetical table below.

Table 2: Representative X-ray Crystallographic Data

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₇H₇BrFNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 8.345(1) |

| b (Å) | 5.915(2) |

| c (Å) | 16.296(3) |

| β (°) | 104.15(2) |

| Volume (ų) | 779.8(4) |

| Z (molecules/unit cell) | 4 |

Hyphenated Techniques in Structural Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the structural elucidation of complex molecules. nih.gov For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable. chromatographyonline.comresearchgate.net

LC-MS combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. nih.gov This technique is instrumental in confirming the molecular weight of the compound and providing fragmentation patterns that aid in structural verification. An LC-MS analysis would show a peak at the expected retention time with a corresponding mass spectrum revealing the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation, yielding structural information about the pyridine core and its substituents.

GC-MS is suitable for volatile and thermally stable compounds. Derivatization of the hydroxyl group in this compound may be necessary to improve its volatility for GC analysis. The resulting mass spectrum would provide a distinct fragmentation pattern, often referred to as a "fingerprint," that can be compared against spectral libraries for identification.

The data from these hyphenated techniques provide complementary information for a comprehensive structural analysis, as shown in the illustrative table below.

Table 3: Exemplar Data from Hyphenated Techniques

| Technique | Parameter | Finding |

|---|---|---|

| LC-MS (ESI+) | Retention Time | 4.2 min |

| [M+H]⁺ (m/z) | 221.9/223.9 (Isotopic pattern for Br) | |

| Key MS/MS Fragments (m/z) | 204/206 ([M+H-H₂O]⁺), 125 ([M-Br-C₂H₄O]⁺) | |

| GC-MS (EI) | Retention Time | 7.8 min (as TMS derivative) |

| Molecular Ion [M]⁺ (m/z) | 293/295 (as TMS derivative) |

Q & A

Q. What synthetic strategies are effective for preparing 1-(5-Bromo-2-fluoropyridin-3-yl)ethanol, and how can reduction steps be optimized?

A viable route involves reducing the ketone precursor, 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone, using sodium borohydride (NaBH₄) in ethanol under reflux. Optimization includes using 1.2 equivalents of NaBH₄ and monitoring reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane, 1:3). Post-reduction, acidification with HCl and crystallization from ethanol yields the product. Confirm purity via GC-MS (m/z 234.0 [M+H⁺]) .

Q. Which spectroscopic methods are critical for structural confirmation of this compound?

Q. How can X-ray crystallography validate the molecular geometry of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELXL-2018/3 refines the structure. Key parameters: space group P2₁/c, Z=4, R1 < 0.05. ORTEP-3 visualizes the pyridine ring planarity and ethanol substituent orientation .

Advanced Questions

Q. How can regioselective challenges in introducing bromo and fluoro groups on the pyridine ring be addressed?

- Fluorination : Use LDA (lithium diisopropylamide) at -78°C to deprotonate position 2, followed by reaction with NFSI (N-fluorobenzenesulfonimide) .

- Bromination : Electrophilic bromination (Br₂ in H₂SO₄ at 0°C) targets position 5 due to fluorine’s meta-directing effect. Monitor regioselectivity via LC-MS to avoid di-substitution .

Q. What mechanistic insights explain side-product formation during synthesis, and how can yields be improved?

Competing pathways may form 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone oxide due to over-oxidation. Mitigate this by:

Q. How can conflicting NMR data from rotational isomers be resolved?

Variable-temperature NMR (VT-NMR) at -40°C slows rotation about the C–OH bond, resolving splitting patterns. DFT calculations (B3LYP/6-31G*) model rotational energy barriers (~12 kcal/mol). Assign isomers using 2D NOESY (nuclear Overhauser effect spectroscopy) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

- DFT (Gaussian 16) : Calculate Fukui indices (f⁻) to identify electrophilic sites. Position 5 (Br) shows high f⁻ (0.12), favoring SNAr (nucleophilic aromatic substitution) with amines or thiols.

- Molecular Electrostatic Potential (MEP) : Visualize electron-deficient regions (blue) at the pyridine ring’s C-5 position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.